molecular formula C23H21F7N4O3 B601773 5-(((2R,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one CAS No. 1242175-34-3

5-(((2R,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B601773
CAS No.: 1242175-34-3
M. Wt: 534.44
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Description

This compound is a morpholine-derived triazolone derivative characterized by a complex stereochemical arrangement. Its structure includes:

  • A morpholine core with (2R,3R) stereochemistry at the morpholine ring.
  • An (S)-configured ethoxy group attached to the 3,5-bis(trifluoromethyl)phenyl moiety.
  • A 4-fluorophenyl substituent at the 3-position of the morpholine ring.
  • A 1H-1,2,4-triazol-3(2H)-one group linked via a methylene bridge.

The compound’s molecular formula is C₂₉H₂₅F₇N₄O₃, with a molecular weight of 610.52 g/mol (exact values vary slightly depending on stereoisomer) .

Properties

IUPAC Name

3-[[(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-NXXCRTJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(((2R,3R)-2-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one, commonly referred to as (S,R,S)-Aprepitant or its derivatives, has garnered attention due to its significant biological activity, particularly in the context of antiemetic properties and antimicrobial efficacy. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C23H21F7N4O3
  • Molecular Weight : 534.43 g/mol
  • CAS Number : 172822-29-6
  • IUPAC Name : 3-[[(2S,3R)-2-[(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Antiemetic Activity

Aprepitant is primarily known for its role as an antiemetic agent. It functions as a selective antagonist of the neurokinin 1 (NK1) receptor, which is involved in the vomiting reflex. Clinical studies have demonstrated that Aprepitant is effective in preventing nausea and vomiting associated with chemotherapy and surgery.

Key Findings :

  • Aprepitant significantly reduces the incidence of acute and delayed nausea and vomiting in patients receiving highly emetogenic chemotherapy.
  • In combination with other antiemetics like ondansetron and dexamethasone, Aprepitant enhances overall antiemetic efficacy.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds related to Aprepitant. Studies show that derivatives containing the trifluoromethyl group exhibit potent antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy
A study examined several derivatives of the trifluoromethyl-substituted phenyl moiety for their ability to inhibit bacterial growth:

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound 111 µg/mLStaphylococcus aureus
Compound 281 µg/mLEnterococcus faecalis
Compound 290.5 µg/mLMethicillin-resistant Staphylococcus aureus (MRSA)

The compounds demonstrated significant activity against biofilms formed by S. aureus and E. faecalis, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

The biological activity of Aprepitant and its derivatives can be attributed to their structural features:

  • The presence of the triazole ring enhances interaction with biological targets.
  • The trifluoromethyl group contributes to increased lipophilicity and membrane permeability, facilitating better absorption and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of structurally related morpholine-triazolone derivatives. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Identifier Stereochemistry Molecular Formula Key Features Applications / Notes References
Target Compound (2R,3R)-morpholine; (S)-ethoxy configuration C₂₉H₂₅F₇N₄O₃ High stereochemical complexity; trifluoromethyl groups enhance lipophilicity Potential CNS or kinase-targeted therapy (inferred from structural analogs)
Aprepitant (MK-0869) (2R,3S)-morpholine; (R)-ethoxy configuration C₂₃H₂₁F₇N₄O₃ FDA-approved NK1 receptor antagonist; used for chemotherapy-induced nausea Established pharmacokinetics (t₁/₂ = 9–13 hrs) and oral bioavailability (~60–65%)
Fosaprepitant Phosphorylated prodrug of aprepitant C₂₃H₂₂F₇N₄O₆P Water-soluble; administered intravenously Rapid conversion to aprepitant in vivo; used in combination regimens
(S,R,S)-Aprepitant (Related Compound B) (2S,3R)-morpholine; (S)-ethoxy configuration C₂₃H₂₁F₇N₄O₃ Stereoisomeric impurity in aprepitant synthesis Pharmacologically inactive; critical for quality control in manufacturing
5-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one (2R,3S)-morpholine; (R)-ethoxy configuration C₂₉H₂₅F₇N₄O₃ Structural isomer of target compound; differs in morpholine ring stereochemistry Unclear therapeutic role; may exhibit divergent receptor binding kinetics

Key Findings:

Stereochemical Impact on Activity :

  • The (2R,3R) configuration in the target compound vs. the (2R,3S) configuration in aprepitant significantly alters receptor interactions. For example, aprepitant’s (R)-ethoxy group is critical for NK1 receptor antagonism, while the target compound’s (S)-ethoxy group may redirect selectivity .
  • Inactive isomers (e.g., (S,R,S)-Aprepitant) highlight the necessity of precise stereochemical control during synthesis .

Trifluoromethyl vs. Fluorophenyl Substituents :

  • The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances metabolic resistance compared to simpler fluorophenyl analogs, as seen in aprepitant’s extended half-life .
  • The 4-fluorophenyl group at the morpholine 3-position is conserved across analogs, suggesting its role in π-π stacking interactions with target proteins .

Prodrug vs. The target compound lacks such prodrug derivatives in the evidence.

Safety and Handling :

  • The target compound shares safety protocols with aprepitant (e.g., P210: “Keep away from heat/sparks/open flames”) due to shared reactive trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(((2R,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
Reactant of Route 2
5-(((2R,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one

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